molecular formula C13H15NO5 B1326156 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone CAS No. 898786-21-5

3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone

Cat. No.: B1326156
CAS No.: 898786-21-5
M. Wt: 265.26 g/mol
InChI Key: DADILSHUVAVFTC-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone: is an organic compound featuring a dioxane ring and a nitro group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The nitro group is introduced via nitration of the aromatic ring. Common catalysts for the dioxane formation include Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and acetalization processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular sieves or orthoesters can help in the effective removal of water during the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring or the aromatic ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action for 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone would depend on its specific application. In chemical reactions, the dioxane ring can act as a protecting group, stabilizing reactive intermediates. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring .

Comparison with Similar Compounds

Comparison: 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone is unique due to the presence of both a dioxane ring and a nitro group, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(5-6-13-18-7-2-8-19-13)10-3-1-4-11(9-10)14(16)17/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADILSHUVAVFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645934
Record name 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-21-5
Record name 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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